molecular formula C22H14N2O2S B2894291 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one CAS No. 313521-33-4

2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2894291
CAS No.: 313521-33-4
M. Wt: 370.43
InChI Key: PYCVGSMDIXWGOP-UHFFFAOYSA-N
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Description

2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of thiazole and coumarin. Thiazoles are known for their diverse biological activities, while coumarins are recognized for their therapeutic potential. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one can be achieved through a one-pot three-component reaction. The starting materials include ethyl-4-chloroacetoacetate, phenylthiourea, and salicylaldehyde. The reaction is catalyzed by l-proline and conducted in poly(ethylene) glycol-600 (PEG-600) as a green reaction medium. This method is advantageous due to its simplicity, cost-effectiveness, and industrial viability .

Chemical Reactions Analysis

2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The thiazole and coumarin rings can undergo substitution reactions with different reagents to form derivatives with varied biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The coumarin moiety contributes to the compound’s ability to inhibit certain enzymes and modulate cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c25-21-18(19-13-27-22(24-19)23-15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-20(17)26-21/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCVGSMDIXWGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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